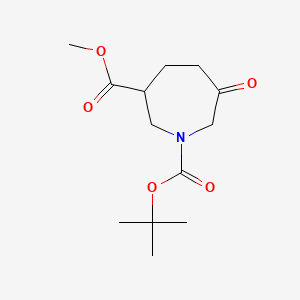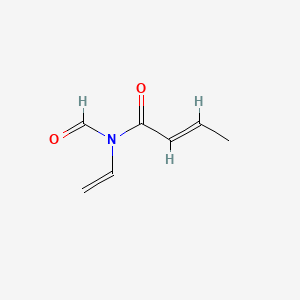
Potassium trifluoro(3-(methoxycarbonyl)-2-methylphenyl)borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium trifluoro(3-(methoxycarbonyl)-2-methylphenyl)borate is an organoboron compound with the molecular formula C9H9BF3KO2. It is a potassium salt of a trifluoroborate anion, which is known for its stability and reactivity in various chemical reactions. This compound is particularly significant in organic synthesis, especially in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(3-(methoxycarbonyl)-2-methylphenyl)borate typically involves the reaction of the corresponding boronic acid with potassium bifluoride (KHF2). The general reaction scheme is as follows: [ \text{R-B(OH)_2 + KHF_2 → R-BF_3K + H_2O} ] where R represents the 3-(methoxycarbonyl)-2-methylphenyl group. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at room temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure consistency and purity of the final product. The compound is then purified through crystallization and dried under vacuum conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium trifluoro(3-(methoxycarbonyl)-2-methylphenyl)borate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Palladium-based catalysts are commonly used in cross-coupling reactions involving this compound.
Bases: Bases such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) are often used to facilitate the reaction.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura coupling, the product is typically a biaryl compound, which is valuable in pharmaceuticals and materials science .
Wissenschaftliche Forschungsanwendungen
Potassium trifluoro(3-(methoxycarbonyl)-2-methylphenyl)borate has numerous applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is employed in the development of fluorescent probes and imaging agents.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of biologically active compounds.
Industry: It is used in the production of advanced materials, such as polymers and electronic components.
Wirkmechanismus
The mechanism of action of potassium trifluoro(3-(methoxycarbonyl)-2-methylphenyl)borate in cross-coupling reactions involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an electrophilic organic group.
Transmetalation: The trifluoroborate anion transfers the organic group to the palladium center.
Reductive Elimination: The palladium catalyst facilitates the formation of a new carbon-carbon bond and regenerates the catalyst.
Vergleich Mit ähnlichen Verbindungen
Potassium trifluoro(3-(methoxycarbonyl)-2-methylphenyl)borate is unique due to its stability and reactivity. Similar compounds include:
Potassium trifluoro(3-fluoro-4-(methoxycarbonyl)phenyl)borate: Similar structure but with a fluorine substituent.
Potassium trifluoro(3-methoxyphenyl)borate: Lacks the methoxycarbonyl group, leading to different reactivity and applications.
These compounds share similar properties but differ in their specific applications and reactivity profiles, highlighting the versatility of organotrifluoroborates in organic synthesis.
Eigenschaften
Molekularformel |
C9H9BF3KO2 |
|---|---|
Molekulargewicht |
256.07 g/mol |
IUPAC-Name |
potassium;trifluoro-(3-methoxycarbonyl-2-methylphenyl)boranuide |
InChI |
InChI=1S/C9H9BF3O2.K/c1-6-7(9(14)15-2)4-3-5-8(6)10(11,12)13;/h3-5H,1-2H3;/q-1;+1 |
InChI-Schlüssel |
XQLJILBFWHLHNE-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=C(C(=CC=C1)C(=O)OC)C)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


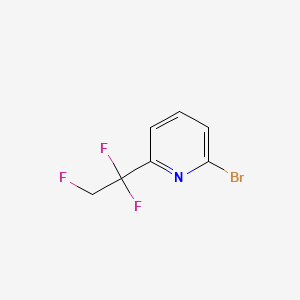
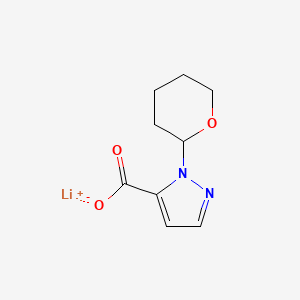
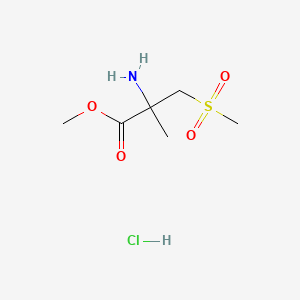
![Methyl 3-hydroxy-1-[4-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylate](/img/structure/B13465855.png)

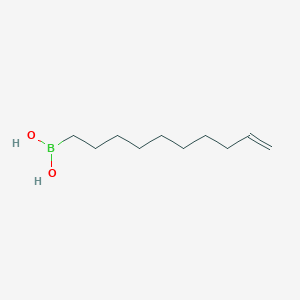
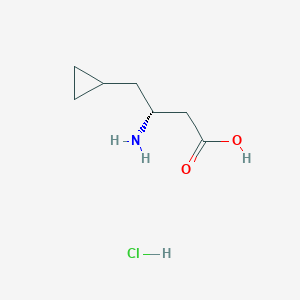
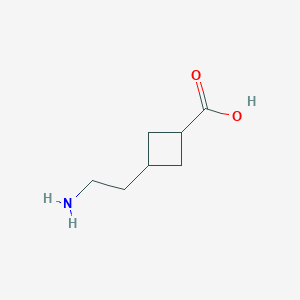
![4-Oxa-1,8-diazaspiro[5.5]undecan-2-one](/img/structure/B13465885.png)
![2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfanyl}acetic acid](/img/structure/B13465894.png)
![[4-(2-Aminoethyl)cyclohexyl]methanol](/img/structure/B13465916.png)
